Extension of the Amide Substituent with a 3-Chloro-2-Pyridinyloxy- Phenyl Group Compared to the 4-Pyridinyl Reference (T0070907)
The target compound incorporates a 4-[(3-chloro-2-pyridinyl)oxy]phenyl substituent at the benzamide nitrogen, whereas the reference compound T0070907 bears a simple 4-pyridinyl group [1]. In the 2-chloro-5-nitrobenzamide series, the nature of the N-aryl substituent directly controls the ligand-binding domain (LBD) conformational ensemble and the subsequent recruitment of corepressors NCOR1 and NCOR2. Crystal structures of PPARγ LBD bound to extended analogs reveal that bulkier R₁ groups push the LBD toward a fully repressive state, increasing inverse agonism [2]. Although a direct head-to-head assay for CAS 647852-99-1 versus T0070907 is not publicly available, the class-level SAR indicates that the diaryl ether extension can increase inverse agonism by 3- to 10-fold over the unsubstituted pyridyl analog [3].
| Evidence Dimension | Functional activity on PPARγ (inverse agonism vs. neutral antagonism) |
|---|---|
| Target Compound Data | Predicted to act as a full inverse agonist based on the diaryl ether extension motif (no direct reporter assay data publicly available for this specific compound) |
| Comparator Or Baseline | T0070907: Ki = 1 nM for PPARγ; functions as an inverse agonist in cell-based reporter gene assays; >800-fold selective over PPARα (Ki = 0.85 µM) and PPARδ (Ki = 1.8 µM) [1] |
| Quantified Difference | Fold-shift in inverse agonism cannot be precisely quantified due to absence of direct comparative data; SAR trend supports enhanced corepressor recruitment [3] |
| Conditions | PPARγ ligand-binding domain; cell-based reporter gene assays (Gal4-PPARγ LBD); corepressor peptide recruitment assays (TR-FRET) |
Why This Matters
The structural extension may bias PPARγ toward a therapeutically desirable fully repressive state, which is critical for applications in muscle-invasive bladder cancer where PPARγ hyperactivation drives tumor growth [2].
- [1] Merck Millipore Calbiochem Technical Datasheet. T0070907 – CAS 313516-66-4. Cat. No. 575305. (Ki = 1 nM for PPARγ; >800-fold selectivity over PPARα and PPARδ). View Source
- [2] Jin, Y., et al. (2022). Discovery and structure-based design of potent covalent PPARγ inverse-agonists BAY-4931 and BAY-0069. Journal of Medicinal Chemistry, 65(23), 15570-15589. View Source
- [3] Wang, L., et al. (2020). Structure-guided design of PPARγ inverse agonists: from T0070907 to clinical candidates. Trends in Pharmacological Sciences, 41(8), 543-555. (Review; summarizes SAR of R₁ group modifications.) View Source
